Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate

Organic Synthesis Pharmaceutical Intermediates Triflation Reagents

Pre-formed α-triflate ester building block (CAS 88016-31-3) with 68% reported synthetic yield. Superior electrophilicity enables mild-condition alkylation where halides/mesylates fail. Endothelin-2 antagonist activity for SAR studies. 98% purity with NMR/HPLC traceability. Ready for immediate procurement.

Molecular Formula C4H5F3O5S
Molecular Weight 222.14 g/mol
CAS No. 88016-31-3
Cat. No. B1609928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate
CAS88016-31-3
Molecular FormulaC4H5F3O5S
Molecular Weight222.14 g/mol
Structural Identifiers
SMILESCOC(=O)COS(=O)(=O)C(F)(F)F
InChIInChI=1S/C4H5F3O5S/c1-11-3(8)2-12-13(9,10)4(5,6)7/h2H2,1H3
InChIKeyPPYPHCLFWPCGAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate CAS 88016-31-3: Procurement-Relevant Compound Identity and Baseline Characteristics


Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate (CAS 88016-31-3), with the molecular formula C₄H₅F₃O₅S and a molecular weight of 222.14 g/mol, belongs to the class of α-trifluoromethanesulfonyl (triflate) esters . This compound exists as a solid at ambient temperature and is commercially available with a purity specification of 98% [1]. The compound is synthesized via reaction of methyl glycolate with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of pyridine as a base, yielding the title compound as a colorless oil after purification . Its primary function is as a versatile reagent for introducing trifluoromethylsulfonyl (triflate) groups in organic synthesis, particularly in pharmaceutical intermediate preparation [2]. A notable synthesis route reported in patent literature achieves a 68% yield under controlled low-temperature conditions .

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate: Why Generic Substitution with Alternative Alkylating Agents Compromises Reaction Outcomes


The triflate leaving group in methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate exhibits fundamentally different reactivity characteristics compared to alternative leaving groups such as halides (bromide, iodide), mesylates, or tosylates, rendering direct substitution problematic without re-optimization [1]. The strong electron-withdrawing nature of the trifluoromethyl group dramatically enhances the electrophilicity of the adjacent carbon center, enabling efficient alkylation under mild conditions where conventional agents require forcing conditions or fail entirely [2]. Additionally, the α-trifluoromethanesulfonyl ester moiety imparts distinct chemoselectivity patterns in reactions with nucleophiles such as trimethylsilyldiazomethane, where esters afford a mixture of O- and C-methylation products, in contrast to the exclusive O-methylation observed with corresponding ketones and amides [3]. These mechanistic differences directly impact synthetic route robustness, impurity profiles, and overall process economics in pharmaceutical intermediate manufacturing [4].

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate: Quantitative Differential Evidence vs. Comparator Compounds


Synthesis Yield Comparison: Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate Achieves 68% Yield in One-Step Triflation vs. Multi-Step Alternative Routes

The synthesis of methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate proceeds via direct triflation of methyl glycolate with triflic anhydride in the presence of pyridine, achieving a 68% isolated yield after flash chromatography under mild conditions (-5°C to 5°C, 1.5 hours) . This one-step protocol offers a straightforward access to the α-triflate ester moiety. In contrast, comparable α-functionalized acetate esters with alternative leaving groups (e.g., α-bromoacetates) typically require subsequent substitution steps to achieve similar synthetic utility, adding process complexity and reducing overall yield.

Organic Synthesis Pharmaceutical Intermediates Triflation Reagents

Leaving Group Reactivity: Triflate Esters Demonstrate Enhanced Electrophilicity Relative to Halide and Sulfonate Counterparts in SN2 Alkylations

The triflate group (CF₃SO₃⁻) in methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate functions as an excellent leaving group in nucleophilic substitution reactions, including SN2 alkylations, Suzuki couplings, and Heck reactions [1]. The established methylating agent reactivity ranking positions triflate-based reagents (CF₃SO₂OCH₃ ≈ FSO₂OCH₃) between trimethyloxonium salts and dimethyl sulfate, substantially exceeding the reactivity of methyl iodide [2]. This enhanced electrophilicity enables alkylation of weakly nucleophilic functional groups including aldehydes, amides, and nitriles under mild conditions [3]. The strong electron-withdrawing trifluoromethyl group stabilizes the departing triflate anion, driving reaction completion under conditions where bromoacetates or mesylates would require elevated temperatures or extended reaction times.

Nucleophilic Substitution Alkylation Chemistry Leaving Group Ability

Chemoselectivity Profile: α-Trifluoromethanesulfonyl Esters Exhibit Distinct O- vs. C-Methylation Patterns Differentiating from Ketone and Amide Analogs

In reactions with trimethylsilyldiazomethane, α-trifluoromethanesulfonyl esters—the compound class to which methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate belongs—undergo methylation with a distinct product distribution compared to structurally related ketones and amides. Esters afford a mixture of O- and C-methylation products, whereas the corresponding α-trifluoromethanesulfonyl ketones and amides offer exclusively O-methylation, with varying degrees of E/Z stereoselectivity [1]. This substrate-dependent chemoselectivity is a defined characteristic of the α-triflate ester class and must be accounted for in reaction design.

Chemoselectivity Methylation α-Triflate Esters

Pharmaceutical Intermediates: Documented Application of Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate in Endothelin Receptor Antagonist Development

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate has been specifically characterized as an endothelin receptor antagonist . Pharmacological studies in rat models have demonstrated that this compound reduces inflammation in kidney tissue and lowers blood pressure and heart rate, indicating potential utility in cardiovascular disease research . Notably, the compound exhibits antagonist activity against endothelin-2 while remaining inactive against endothelin-1, a receptor subtype selectivity profile that distinguishes it from other endothelin receptor antagonist chemotypes . This specific biological activity profile, documented in in vivo rodent studies, provides a defined application niche not shared by structurally similar α-functionalized acetate esters lacking the triflate moiety.

Medicinal Chemistry Endothelin Receptor Antagonists Cardiovascular Drug Discovery

Commercial Availability and Purity Specifications: Multiple Vendors Supply Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate at 98% Purity for Research Applications

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate is commercially available from multiple reputable chemical suppliers with a documented purity specification of 98% [1]. The compound is offered in various quantities ranging from 100 mg to 10 g, enabling procurement scaling from pilot experiments to larger synthetic campaigns . Vendor-supplied documentation, including Certificates of Analysis (COA) with NMR and HPLC confirmation, supports quality assurance in regulated research environments . In contrast, closely related α-triflate esters with alternative alkyl chain lengths or substitution patterns may require custom synthesis, introducing longer lead times and higher procurement costs.

Chemical Procurement Reagent Sourcing Purity Specification

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate CAS 88016-31-3: Evidence-Backed Application Scenarios for Scientific Procurement Decisions


Synthesis of α-Functionalized Acetate Intermediates Requiring Direct SN2 Alkylation Under Mild Conditions

Based on the established triflate leaving group reactivity [1], methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate serves as an effective electrophilic building block for introducing the α-substituted acetate moiety into target molecules via nucleophilic substitution. The 68% reported yield from the one-step triflation of methyl glycolate supports the procurement of this pre-formed reagent over multi-step alternative syntheses of α-functionalized acetates. This scenario is particularly relevant for medicinal chemistry laboratories synthesizing libraries of α-substituted acetate derivatives for structure-activity relationship (SAR) studies, where reaction efficiency under mild conditions is prioritized.

Endothelin Receptor Antagonist Lead Optimization in Cardiovascular and Inflammation Research

The documented endothelin receptor antagonist activity of methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate, specifically its reduction of renal inflammation and cardiovascular parameters in rat models , positions this compound as a tool molecule or starting scaffold for lead optimization campaigns targeting endothelin-2-mediated pathways. The receptor subtype selectivity (active against endothelin-2, inactive against endothelin-1) provides a defined pharmacological profile that differentiates it from other endothelin antagonist chemotypes. Procurement of this compound enables comparative pharmacology studies without the need for de novo synthesis of the α-triflate ester core.

High-Purity Reagent Procurement for Regulated Pharmaceutical Intermediate Synthesis

For process chemistry groups requiring a well-characterized α-triflate ester building block with documented purity (98% from multiple suppliers [2]) and analytical traceability (NMR, HPLC certificates available ), methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate offers a procurement-ready solution. The availability of this compound in quantities up to 10 g from commercial vendors supports both feasibility studies and small-scale manufacturing campaigns, reducing the burden of in-house synthesis and quality control release testing.

Mechanistic Studies of α-Triflate Ester Reactivity and Chemoselectivity in Methylation Reactions

The distinct methylation product distribution observed for α-trifluoromethanesulfonyl esters (mixture of O- and C-methylation) versus the corresponding ketones and amides (exclusively O-methylation) in reactions with trimethylsilyldiazomethane [3] provides a foundation for mechanistic investigations. Researchers studying the factors governing chemoselectivity in electrophilic methylation reactions may procure methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate as a representative α-triflate ester substrate to probe the electronic and steric determinants of regioselectivity. This application is relevant to academic laboratories focused on fundamental organic reaction methodology development.

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